Ethyl 2-(4-cyanophenyl)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(9(2)15)11-6-4-10(8-14)5-7-11/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTMCJNMXVSIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for Ethyl 2 4 Cyanophenyl 3 Oxobutanoate
Classical and Contemporary Synthetic Routes to β-Keto Esters
Traditional methods for synthesizing β-keto esters have been well-established for over a century and remain fundamental in preparative organic chemistry. These routes typically involve condensation reactions or the acylation of malonate-type precursors.
Condensation Reactions in the Formation of 2-(4-cyanophenyl)-3-oxobutanoates
Condensation reactions are a cornerstone for the formation of β-keto esters, primarily through the Claisen condensation. This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base. wikipedia.org
For the synthesis of an unsymmetrical β-keto ester like Ethyl 2-(4-cyanophenyl)-3-oxobutanoate, a "crossed" or "mixed" Claisen condensation is employed. fiveable.me This strategy involves two different ester reactants. In a plausible route to the target molecule, the enolate of ethyl 4-cyanophenylacetate would be generated using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). This enolate then acts as the nucleophile, attacking the carbonyl carbon of an acylating ester, such as ethyl acetate (B1210297). Subsequent elimination of an ethoxide ion yields the final product.
A critical requirement for a successful crossed Claisen condensation is that only one of the ester partners can be enolizable to prevent a mixture of self-condensation products. wikipedia.org Ethyl 4-cyanophenylacetate possesses acidic α-hydrogens, making it readily enolizable, while the choice of the second ester and reaction conditions is crucial to direct the reaction toward the desired product.
It is important to distinguish this intermolecular reaction from the Dieckmann condensation, which is an intramolecular reaction of diesters to produce cyclic β-keto esters. orgoreview.compurechemistry.orglibretexts.orgwikipedia.org The Dieckmann condensation is therefore not a direct route for the synthesis of the acyclic target compound but is a related and powerful tool for ring formation. wikipedia.org
Approaches Involving Acylating Agents and Malonate Derivatives
A highly effective and controllable method for preparing β-keto esters involves the acylation of malonate derivatives or related C-H acidic compounds, followed by a decarboxylation step.
One of the most versatile reagents in this context is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wikipedia.org The synthesis can proceed by first converting 4-cyanophenylacetic acid into its corresponding acid chloride. This acyl chloride is then reacted with Meldrum's acid in the presence of a base like pyridine (B92270) to form an acyl-Meldrum's acid intermediate. Subsequent alcoholysis of this intermediate by refluxing in ethanol (B145695) leads to ring-opening and decarboxylation, affording this compound in good yield. orgsyn.org This method is advantageous due to the high acidity of Meldrum's acid, which facilitates the initial acylation. wikipedia.org
An alternative, more classical malonic ester synthesis approach would involve the acylation of a substituted malonate, such as diethyl 4-cyanophenylmalonate. The reaction of this malonate with an acetylating agent (e.g., acetyl chloride) in the presence of a base would yield an acylated malonate. Subsequent partial hydrolysis and decarboxylation would then produce the target β-keto ester.
| Starting Material | Reagent(s) | Key Intermediate | Product |
| Ethyl 4-cyanophenylacetate + Ethyl Acetate | 1. Strong Base (e.g., NaH, LDA) 2. Acid Workup | Ester Enolate | This compound |
| 4-Cyanophenylacetic Acid | 1. SOCl₂ or (COCl)₂ 2. Meldrum's Acid, Pyridine 3. Ethanol, Reflux | Acyl-Meldrum's Acid | This compound |
| Diethyl 4-cyanophenylmalonate | 1. Acetyl Chloride, Base 2. H₃O⁺, Heat (Decarboxylation) | Diethyl 2-acetyl-2-(4-cyanophenyl)malonate | This compound |
Derivatization Pathways from Halogenated β-Keto Ester Precursors
Modern synthetic chemistry offers powerful cross-coupling methodologies to form carbon-carbon bonds, providing an alternative strategy where the α-aryl group is introduced onto a pre-existing β-keto ester scaffold. These methods often rely on transition-metal catalysis.
A prominent example is the Buchwald-Hartwig amination chemistry, which has been successfully extended to the α-arylation of carbonyl compounds, including β-keto esters. princeton.edu In this approach, the sodium or lithium enolate of a simple β-keto ester, such as ethyl acetoacetate, is coupled with an aryl halide, like 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd₂(dba)₃) and a sterically demanding phosphine (B1218219) ligand (e.g., BINAP, tBuXPhos). organic-chemistry.orgresearchgate.net The choice of base, ligand, and solvent is critical for achieving high yields and preventing side reactions. acsgcipr.org
Another powerful cross-coupling reaction applicable to this synthesis is the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This pathway could involve the reaction of an α-halo-β-keto ester, such as ethyl 2-bromo-3-oxobutanoate, with 4-cyanophenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step of the catalytic cycle. libretexts.org This method is widely used for its functional group tolerance and generally mild reaction conditions.
Advanced Synthetic Protocols
Recent advancements in organic synthesis have focused on improving efficiency, atom economy, and catalytic performance. These advanced protocols include multi-component reactions and the development of novel catalytic systems.
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency and atom economy. mdpi.com While several well-known MCRs, such as the Hantzsch pyridine synthesis wikipedia.orgfiveable.me and the Biginelli reaction jk-sci.comwikipedia.org, utilize β-keto esters as key starting materials to build complex heterocyclic structures, the direct synthesis of α-aryl-β-keto esters via a single MCR is less common.
The Hantzsch reaction, for instance, condenses a β-keto ester, an aldehyde, and an ammonia (B1221849) source to produce dihydropyridines. chegg.com Similarly, the Biginelli reaction yields dihydropyrimidinones from a β-keto ester, an aldehyde, and urea (B33335). youtube.commdpi.com These reactions highlight the synthetic utility of the target compound as a precursor rather than providing a direct route to its formation. The development of novel MCRs that could directly assemble structures like this compound remains an active area of research, promising more streamlined and environmentally friendly synthetic pathways. researchgate.net
Catalytic Methodologies in Synthesis
The role of catalysis is central to many modern strategies for synthesizing this compound, particularly in the cross-coupling methods discussed previously. The efficiency of these reactions hinges on the catalyst system employed.
In palladium-catalyzed α-arylation reactions (e.g., Buchwald-Hartwig type), the catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the β-keto ester enolate, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. princeton.edu The development of specialized ligands has been crucial to the success of these reactions, enabling the coupling of less reactive aryl chlorides and allowing reactions to proceed under milder conditions. researchgate.net
| Reaction Type | Catalyst/Precatalyst | Common Ligands | Base |
| Buchwald-Hartwig C-C Coupling | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, tBuXPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, PCy₃, SPhos | Na₂CO₃, K₂CO₃, KF |
Beyond transition-metal catalysis, the field of organocatalysis has emerged as a powerful tool for asymmetric synthesis. magtech.com.cn Chiral organocatalysts, such as amines or cinchona alkaloids, can be used to perform enantioselective α-functionalization of β-keto esters. acs.org While often applied to alkylation or halogenation reactions, research into the direct asymmetric α-arylation of β-keto esters using organocatalysts represents a frontier in the synthesis of chiral building blocks for pharmaceutical applications.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The efficient synthesis of β-keto esters like this compound is highly dependent on the careful optimization of various reaction parameters. The primary route for its synthesis is a Claisen condensation reaction. wikipedia.orgpressbooks.publibretexts.org This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base. wikipedia.org For the synthesis of the target compound, this would typically involve a crossed Claisen condensation between ethyl 4-cyanophenylacetate and an acetylating agent like ethyl acetate.
Key parameters that are typically optimized to enhance the yield and purity of the final product include the choice of base, solvent, reaction temperature, and reaction time. The base must be strong enough to deprotonate the α-carbon of the ester but should not interfere with the reaction through nucleophilic substitution. wikipedia.org For this reason, the sodium alkoxide corresponding to the alcohol part of the ester is often used, for example, sodium ethoxide for ethyl esters. wikipedia.org The use of stronger bases such as sodium amide or sodium hydride has been noted to increase yields in Claisen-type condensations. organic-chemistry.org
The solvent plays a crucial role in solvating the reactants and intermediates. The alcohol corresponding to the ester's alkoxy group is a common choice to prevent transesterification. libretexts.org Temperature and reaction time are also critical; higher temperatures can accelerate the reaction but may also lead to the formation of side products. Therefore, finding the optimal balance is essential for maximizing the yield.
A significant aspect of yield enhancement in Claisen condensations is the use of a stoichiometric amount of base rather than a catalytic amount. pressbooks.publibretexts.org This is because the resulting β-keto ester is acidic and is deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product, ensuring a high yield. pressbooks.publibretexts.org
Table 1: Hypothetical Optimization of a Crossed Claisen Condensation for this compound Synthesis This table is based on general principles of the Claisen condensation, as specific optimization data for this compound is not available in the provided search results.
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanism is fundamental to controlling the outcome of the synthesis of this compound. The Claisen condensation proceeds through a series of well-understood steps. libretexts.org
The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base, leading to the formation of a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. pressbooks.pub This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, this intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide as a leaving group. pressbooks.publibretexts.org This sequence of nucleophilic addition followed by elimination is a characteristic feature of nucleophilic acyl substitution. pressbooks.pub
The final step of the mechanism, which is crucial for the high yield of the reaction, is the deprotonation of the newly formed β-keto ester. libretexts.org The α-protons of the β-keto ester are significantly more acidic than those of the starting ester because the resulting enolate is stabilized by resonance across two carbonyl groups. This irreversible deprotonation requires a full equivalent of the base and effectively removes the product from the reaction equilibrium, driving the synthesis to completion. libretexts.org The final product is obtained after an acidic workup to protonate the enolate. libretexts.org
The investigation of the reaction pathway for the Claisen condensation typically involves a combination of kinetic studies, isotopic labeling, and computational modeling. By studying the reaction rates under different conditions, chemists can gain insight into the rate-determining step of the reaction.
Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., hydrogen with deuterium), can be employed to track the movement of atoms throughout the reaction and to confirm the proposed mechanism. For instance, deuterating the α-carbon of the starting ester would allow for the confirmation of its deprotonation and subsequent role as a nucleophile.
While specific mechanistic studies for the synthesis of this compound are not detailed in the provided search results, the general mechanism of the Claisen condensation is well-established in organic chemistry literature. pressbooks.publibretexts.orglibretexts.org The presence of the electron-withdrawing cyano group on the phenyl ring would likely increase the acidity of the α-protons of ethyl 4-cyanophenylacetate, potentially facilitating the initial deprotonation step. However, it could also influence the electrophilicity of the carbonyl carbon, demonstrating the need for specific studies on this particular substrate.
Chemical Reactivity and Mechanistic Aspects of Transformations
Nucleophilic Reactivity at Carbonyl and Ester Centers
The structure of Ethyl 2-(4-cyanophenyl)-3-oxobutanoate contains two key electrophilic centers susceptible to nucleophilic attack: the ketonic carbonyl carbon (C3) and the ester carbonyl carbon (C1). Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity is attributed to the resonance donation from the ester's oxygen atom, which reduces the partial positive charge on the ester carbonyl carbon.
The reactivity of these centers is central to many transformations. For example, nucleophilic addition of organometallic reagents like Grignard reagents would preferentially occur at the ketone carbonyl. Similarly, reduction reactions using mild hydride donors would selectively target the ketone. The ester group, being less reactive, typically requires stronger reducing agents for its transformation. kinampark.com
Table 1: Comparison of Reactivity at Carbonyl Centers
| Carbonyl Center | Relative Reactivity | Typical Reactions | Reagents |
| Ketone (C=O) | Higher | Nucleophilic Addition, Reduction | Grignard Reagents, Organolithiums, NaBH₄ |
| Ester (COOEt) | Lower | Nucleophilic Acyl Substitution | Stronger Nucleophiles (e.g., LiAlH₄ for reduction) |
Transformations Involving the Active Methylene (B1212753) Group
A defining feature of β-keto esters is the presence of an "active methylene" group—the CH₂ group flanked by two electron-withdrawing carbonyl groups. scribd.com This structural arrangement significantly increases the acidity of the α-protons. shivajicollege.ac.in Treatment with a suitable base, such as sodium ethoxide, readily deprotonates this carbon to form a resonance-stabilized enolate anion. shivajicollege.ac.intcd.ie This enolate is a potent carbon nucleophile and is central to a wide array of carbon-carbon bond-forming reactions.
Key transformations involving the active methylene group include:
Alkylation and Acylation: The enolate anion readily participates in SN2 reactions with alkyl halides or acyl halides. This allows for the introduction of various alkyl or acyl substituents at the α-position, providing a pathway to a diverse range of substituted β-keto esters. shivajicollege.ac.intcd.ie
Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Michael reaction. libretexts.org This is a powerful method for forming 1,5-dicarbonyl compounds. libretexts.org
Condensation Reactions: The active methylene group can react with aldehydes and ketones in Knoevenagel-type condensation reactions, often followed by dehydration to yield α,β-unsaturated products.
Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of heterocyclic systems. For instance, condensation with hydrazine (B178648) derivatives provides a direct route to substituted pyrazoles. nih.govmdpi.com This reaction is a cornerstone in medicinal chemistry for creating pharmacologically active scaffolds. researchgate.netresearchgate.net
Table 2: Selected Reactions of the Active Methylene Group
| Reaction Type | Reagent(s) | Product Type |
| Alkylation | 1. NaOEt2. R-X (Alkyl Halide) | α-Alkyl-β-keto ester |
| Michael Addition | 1. NaOEt2. α,β-Unsaturated Ketone | 1,5-Dicarbonyl Adduct |
| Pyrazole Synthesis | H₂N-NH-R' (Hydrazine derivative) | Substituted Pyrazole |
Functional Group Interconversions of the Ester Moiety (e.g., Hydrolysis, Reduction, Transesterification)
The ethyl ester group can be transformed into other functional groups through several standard reactions.
Reduction: The ester group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄), which would typically reduce the ketone. However, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester functionalities to their corresponding alcohols, yielding a 1,3-diol.
Transesterification: In the presence of an acid or base catalyst, reacting the ethyl ester with a different alcohol (R'-OH) in large excess can replace the ethyl group with the new alkyl group (R'), forming a different ester. This equilibrium-driven process is known as transesterification.
Table 3: Interconversions of the Ethyl Ester Group
| Transformation | Reagents | Intermediate Product | Final Product |
| Ketonic Hydrolysis | 1. H₃O⁺ or OH⁻, H₂O2. Heat | β-Keto carboxylic acid | 1-(4-cyanophenyl)propan-2-one |
| Full Reduction | LiAlH₄, then H₂O | N/A | 4-(3-hydroxy-2-(hydroxymethyl)butyl)benzonitrile |
| Transesterification | R'-OH, H⁺ or RO⁻ | N/A | Mthis compound (example with MeOH) |
Reactions of the Cyano Group and its Derivatives (e.g., nitrile hydrolysis, nitrile reduction, cycloadditions)
The aromatic cyano (-C≡N) group is a versatile functional handle that can be converted into several other important groups. pearson.comfiveable.me
Nitrile Hydrolysis: The triple bond of the nitrile can be fully hydrolyzed under harsh acidic or basic conditions to yield a carboxylic acid (4-(1-ethoxycarbonyl-2-oxopropyl)benzoic acid). Partial hydrolysis, often achievable under milder conditions, can stop at the primary amide stage (forming an amidophenyl derivative). wikipedia.org
Nitrile Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄). wikipedia.orgchemistrysteps.com This transformation provides access to benzylamine (B48309) derivatives.
Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with azides (e.g., sodium azide) to form tetrazole rings, which are considered bioisosteres of carboxylic acids in medicinal chemistry.
Table 4: Common Reactions of the Aromatic Cyano Group
| Reaction | Reagents | Product Functional Group |
| Full Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂O₂, base (milder conditions) | Amide (-CONH₂) |
| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |
| [3+2] Cycloaddition | NaN₃ | Tetrazole Ring |
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr) is strongly influenced by the electronic nature of its substituents. wikipedia.org In this molecule, both the cyano group and the β-keto ester side chain are electron-withdrawing groups.
The cyano group is a powerful deactivating group due to both its inductive effect and resonance effect, which pull electron density from the ring. youtube.comlibretexts.org Similarly, the carbonyl groups in the side chain deactivate the ring through their electron-withdrawing inductive effects. Consequently, the aromatic ring in this compound is significantly deactivated towards electrophilic attack compared to benzene. libretexts.org
Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the substituents would come into play. Both the cyano group and the keto-ester substituent are meta-directors for electrophilic substitution. wikipedia.org Since they are para to each other, both groups will direct an incoming electrophile to the positions meta to them (C3 and C5), which are equivalent. Therefore, any electrophilic substitution would be expected to occur at the positions ortho to the keto-ester side chain and meta to the cyano group.
Due to the highly electron-deficient nature of the ring, it is a potential candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present on the ring. youtube.com
Synthesis of Structurally Modified β-Keto Ester Analogues
The active methylene group flanked by two carbonyl groups in this compound is readily deprotonated by a suitable base to form a stabilized enolate. This enolate anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably alkylation reactions.
The general strategy for the synthesis of structurally modified β-keto ester analogues involves the deprotonation of the parent β-keto ester with a base, followed by the reaction of the resulting enolate with an electrophile, such as an alkyl halide. A typical procedure for the alkylation of a β-keto ester involves the use of a base like sodium ethoxide in an alcoholic solvent. organic-chemistry.org The enolate, once formed, can then be treated with an alkylating agent (e.g., benzyl (B1604629) chloride) to introduce a new substituent at the α-position. organic-chemistry.org
This methodology allows for the introduction of a wide variety of substituents at the C2 position of the butanoate chain, leading to a library of structurally diverse analogues. For instance, double alkylation of ethyl 4-(het)aryl-3-oxobutanoates has been reported as a route to cyclopentenone derivatives. wikipedia.orgsphinxsai.com
Table 1: Examples of Potential Structurally Modified β-Keto Ester Analogues via Alkylation
| Alkylating Agent | Potential Product Name |
| Methyl Iodide | Ethyl 2-(4-cyanophenyl)-2-methyl-3-oxobutanoate |
| Benzyl Bromide | Ethyl 2-benzyl-2-(4-cyanophenyl)-3-oxobutanoate |
| Allyl Chloride | Ethyl 2-allyl-2-(4-cyanophenyl)-3-oxobutanoate |
Cyclization Reactions Leading to Heterocyclic Frameworks
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The dicarbonyl functionality allows for condensation reactions with a range of binucleophiles to construct different ring systems.
The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgillinois.edu This acid-catalyzed reaction typically involves an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793). organic-chemistry.orgjk-sci.com
In the context of this compound, this compound would serve as the β-keto ester component. While a specific Biginelli reaction starting with this compound is not extensively detailed in the provided search results, the general mechanism suggests its feasibility. The reaction would likely proceed by an initial condensation of an aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgwikipedia.org This is followed by the nucleophilic addition of the enol of this compound to the iminium ion, and subsequent cyclization and dehydration to afford the dihydropyrimidine (B8664642) ring. organic-chemistry.orgwikipedia.org A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. jk-sci.com
Table 2: Potential Dihydropyrimidine Derivatives from this compound via the Biginelli Reaction
| Aldehyde Component | Urea/Thiourea | Potential Product Name |
| Benzaldehyde | Urea | Ethyl 4-(phenyl)-6-(4-cyanophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Formaldehyde | Thiourea | Ethyl 6-(4-cyanophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| 4-Methoxybenzaldehyde | Urea | Ethyl 4-(4-methoxyphenyl)-6-(4-cyanophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
The synthesis of isoxazoles from β-keto esters typically involves a condensation reaction with hydroxylamine (B1172632). sphinxsai.comnih.gov The reaction of a 1,3-dicarbonyl compound with hydroxylamine can lead to the formation of a 3,5-disubstituted isoxazole (B147169). nih.gov For this compound, this would involve the reaction of the dicarbonyl moiety with hydroxylamine, leading to cyclization and dehydration to form the isoxazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the β-keto ester. nih.govmdpi.com
A common route for the synthesis of 3,5-disubstituted isoxazoles is the reaction of β-diketones with hydroxylamine in an ionic liquid, which can offer excellent yields. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a highly efficient method for constructing the isoxazole ring. organic-chemistry.org
The Hantzsch thiazole (B1198619) synthesis is a classical and effective method for the preparation of thiazole derivatives. nih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govijper.orgorganic-chemistry.org To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted into an α-halo derivative. This can be achieved through halogenation of the active methylene group. The resulting α-halo-β-keto ester can then be reacted with a thioamide or thiourea to yield a 2,4-disubstituted thiazole. nih.gov
For instance, the reaction of a β-keto ester with a halogenating agent can produce an α-monohalogenated intermediate, which can then react with thiourea to form a 2-aminothiazole (B372263) derivative. organic-chemistry.org
Table 3: Potential Heterocyclic Frameworks from this compound
| Heterocycle | Key Reagent(s) | Potential Product Substructure |
| Dihydropyrimidine | Aldehyde, Urea/Thiourea | 4,6-Disubstituted-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Isoxazole | Hydroxylamine | 3-(4-Cyanophenyl)-5-methylisoxazole-4-carboxylate |
| Thiazole | Halogenating agent, Thioamide/Thiourea | 2-Substituted-4-(4-cyanophenyl)thiazole-5-carboxylate |
Regioselective and Stereoselective Functionalization
The presence of multiple reactive sites in this compound allows for the exploration of regioselective and stereoselective transformations.
Regioselective Functionalization: The alkylation of the enolate of this compound, as discussed in section 4.1, is an example of a regioselective reaction, as the alkyl group is selectively introduced at the C2 position. The regioselectivity of alkylation can be influenced by the choice of base, solvent, and reaction temperature. For instance, the use of different bases can lead to the formation of either the kinetic or thermodynamic enolate, which can exhibit different reactivities and regioselectivities in subsequent reactions.
Stereoselective Functionalization: The ketone carbonyl group in this compound can be a target for stereoselective reduction to introduce a chiral center. Asymmetric reduction of β-keto esters is a well-established method for the synthesis of optically active β-hydroxy esters, which are valuable chiral building blocks. researchgate.net
Microbial reductions, for example using Chlorella, have been shown to effectively reduce ethyl 2-methyl-3-oxobutanoate with high diastereoselectivity and enantioselectivity. tandfonline.comnih.govelsevierpure.com Similarly, baker's yeast is another common biocatalyst for the asymmetric reduction of β-keto esters. studycorgi.com These methods could potentially be applied to this compound to produce the corresponding chiral β-hydroxy ester.
Table 4: Potential Stereoselective Reduction Products
| Reducing Agent | Potential Product Name | Expected Stereochemistry |
| Chlorella species | Ethyl 2-(4-cyanophenyl)-3-hydroxybutanoate | (2S, 3S) or (2S, 3R) |
| Baker's Yeast | Ethyl 2-(4-cyanophenyl)-3-hydroxybutanoate | Predominantly (S)- or (R)- at C3 |
Design and Synthesis of Advanced Scaffolds Incorporating the 4-cyanophenyl Group
The 4-cyanophenyl group is a common motif in many biologically active molecules and functional materials. This compound can serve as a versatile starting material for the construction of more complex molecular architectures that incorporate this important functionality.
The derivatization strategies discussed above, such as the synthesis of heterocyclic frameworks, can be used to build upon the basic keto ester structure. For example, the dihydropyrimidine ring formed via the Biginelli reaction can be further functionalized to create a diverse library of compounds for biological screening. nih.gov
Furthermore, the 4-cyanophenyl group itself can be involved in further transformations. For instance, glycosidation reactions with 4-cyanothiophenol have been used to synthesize thioglycosides with potential antithrombotic activity. nih.gov While not a direct reaction of the title compound, it highlights the utility of the 4-cyanophenyl moiety in the design of advanced scaffolds.
The development of novel synthetic methodologies, such as quadruple relay processes involving carbene insertion and cyclization, can lead to the formation of highly functionalized furan (B31954) rings, which are also important scaffolds in medicinal chemistry. acs.org The application of such advanced synthetic strategies to derivatives of this compound could open up new avenues for the creation of novel and complex molecular structures.
Conclusion
Ethyl 2-(4-cyanophenyl)-3-oxobutanoate is a strategically designed molecule that embodies the principles of modern organic synthesis. Its hybrid structure, combining the versatile reactivity of a β-keto ester with the influential electronic and functional properties of an aromatic nitrile, makes it a valuable intermediate. While specific documented syntheses of this compound are not widespread, its preparation is feasible through established methodologies. Its true potential is realized in its application as a precursor for the construction of complex heterocyclic systems such as pyrazoles, dihydropyridines, and dihydropyrimidinones, which are of significant interest in medicinal and materials chemistry. The continued exploration of the reactivity of this and similar synthons will undoubtedly lead to the discovery of novel molecules with valuable properties.
Applications As a Synthetic Building Block and Intermediate
Postulated Utilization in the Synthesis of Complex Organic Molecules
The structure of Ethyl 2-(4-cyanophenyl)-3-oxobutanoate suggests several avenues for its application in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. The β-ketoester functionality is a classic precursor for a variety of condensation reactions.
For instance, the active methylene (B1212753) group situated between the two carbonyl groups could be readily deprotonated to form a nucleophilic enolate. This enolate could then participate in reactions such as:
Hantzsch Pyridine (B92270) Synthesis: Reaction with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt could theoretically lead to the formation of dihydropyridine (B1217469) derivatives, which are core structures in many biologically active molecules.
Paal-Knorr Pyrrole Synthesis: Condensation with a 1,4-dicarbonyl compound could yield substituted pyrroles.
Gewald Aminothiophene Synthesis: Reaction with elemental sulfur and a primary or secondary amine could produce substituted aminothiophenes.
The cyanophenyl group, while relatively stable, offers further possibilities for transformation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization or for modulating the electronic properties and solubility of the target molecule.
Despite these theoretical possibilities, it is important to reiterate that specific, documented examples of this compound being used in the total synthesis of complex natural products or pharmaceuticals are not readily found in the current body of scientific literature.
Theoretical Role as an Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, intermediates are valued for their ability to be efficiently converted into a range of valuable downstream products. The dual functionality of this compound could, in principle, allow for its use in the production of specialized chemical entities.
The β-ketoester moiety can undergo a variety of transformations that are fundamental in industrial organic synthesis:
| Reaction Type | Potential Product Class |
| Decarboxylation | Aryl-substituted ketones |
| Reduction | Substituted 1,3-diols |
| Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds |
These transformations could lead to the synthesis of unique dye precursors, specialized monomers, or other fine chemicals where the cyanophenyl group imparts specific desirable properties. However, the lack of commercial suppliers and bulk manufacturing processes for this compound suggests that it is not currently a key intermediate in any large-scale fine chemical production.
Speculative Application as a Precursor for Advanced Chemical Entities in Material Sciences
The incorporation of polar functional groups like the nitrile (cyano) group is a common strategy in the design of functional organic materials. The cyanophenyl moiety in this compound could lend itself to applications in material science, should the compound be more readily accessible.
Potential, though currently underexplored, applications could include:
Precursor for Functional Dyes: The aromatic and polar nature of the molecule could be a foundation for creating solvatochromic or electrochromic dyes.
Monomer for Specialty Polymers: After suitable modification, the molecule could potentially be polymerized to create materials with specific optical or electronic properties.
It is crucial to note that this section is speculative and based on the general principles of materials chemistry. There is no direct research evidence at present to support the use of this compound in the development of advanced materials.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Molecular Conformation
Quantum chemical calculations would be essential to determine the electronic structure and preferred molecular conformation of Ethyl 2-(4-cyanophenyl)-3-oxobutanoate. These studies typically involve solving the Schrödinger equation to find the optimal geometry (bond lengths, bond angles, and dihedral angles) that corresponds to the lowest energy state of the molecule. Analysis of the molecular orbitals (HOMO-LUMO gap) would provide insights into its chemical reactivity and electronic properties. However, specific published data detailing these parameters for this compound are not available.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations could map the conformational landscape of this compound, revealing the various shapes the molecule can adopt over time and the energy barriers between these conformations. nih.gov Such simulations model the atomic movements, providing a view of the molecule's flexibility and dynamic behavior in different environments (e.g., in a solvent or interacting with other molecules). For analogous β-keto esters, MD simulations have been used to understand their interaction with biological targets. nih.gov Without specific studies on the target compound, its dynamic behavior remains theoretical.
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Steric Effects
Density Functional Theory (DFT) is a widely used computational method to predict reaction pathways and understand the influence of steric and electronic effects on chemical reactions. For this compound, DFT calculations could predict its reactivity in various chemical transformations, such as enolate formation or cycloaddition reactions. These calculations can map the energy profile of a reaction, identifying transition states and intermediates, which helps in understanding reaction mechanisms. While DFT has been applied to a wide range of organic molecules, specific studies predicting reaction pathways for this compound are not present in the literature.
Computational Insights into Molecular Recognition and Binding Mechanisms (without clinical implication)
Computational methods, particularly molecular docking and MD simulations, are critical for understanding how a molecule like this compound might interact with other molecules or receptor sites. These studies can predict the preferred binding orientation and estimate the strength of the interaction, providing insights into molecular recognition phenomena. For example, studies on similar β-keto ester derivatives have used docking to investigate their potential as antibacterial agents by predicting their binding to bacterial proteins. nih.govfrontiersin.org However, no such computational binding or molecular recognition studies have been published for this compound itself.
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, often based on DFT and other quantum chemical methods, can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structure. While experimental NMR data exists for similar compounds like (E)-ethyl 2-cyano-3-(4-cyanophenyl)acrylate, theoretically predicted spectroscopic data for this compound have not been reported in scientific literature.
Advanced Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For Ethyl 2-(4-cyanophenyl)-3-oxobutanoate, the expected ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methine proton (-CH-), a singlet for the methyl protons of the acetyl group (-COCH₃), and signals in the aromatic region for the protons on the cyanophenyl ring. The specific chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. One would expect to see signals for the carbonyl carbons of the ester and ketone groups, the carbons of the cyanophenyl ring (including the carbon of the nitrile group), the methine carbon, and the carbons of the ethyl and acetyl groups.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethyl) | ~1.2-1.4 | Triplet |
| -CH₂- (ethyl) | ~4.1-4.3 | Quartet |
| -COCH₃ | ~2.2-2.4 | Singlet |
| -CH- | ~4.5-4.7 | Singlet |
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61-63 |
| -COCH₃ | ~29-31 |
| -CH- | ~55-58 |
| C≡N | ~118 |
| Aromatic C-CN | ~110-115 |
| Aromatic C-H | ~128-133 |
| Aromatic C-CH | ~140-145 |
| C=O (ester) | ~165-170 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (LC/MS, GC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that first separate a mixture of compounds before detecting them with a mass spectrometer. The choice between LC/MS and GC-MS would depend on the volatility and thermal stability of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₃H₁₃NO₃), the expected exact mass would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the ethoxy group or the acetyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N), the ester carbonyl group (C=O), and the ketone carbonyl group (C=O). The C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule would also be visible.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C≡N (nitrile) | ~2220-2240 |
| C=O (ester) | ~1735-1750 |
| C=O (ketone) | ~1705-1725 |
| C-O (ester) | ~1000-1300 |
| Aromatic C=C | ~1450-1600 |
| Aromatic C-H | ~3000-3100 |
Chromatographic Techniques for Purity Assessment and Separation (GC, LC)
Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental for assessing the purity of a chemical compound and for separating it from reaction mixtures or impurities.
For this compound, a single, sharp peak in a GC or LC chromatogram would indicate a high degree of purity. The retention time of this peak under specific chromatographic conditions (e.g., column type, mobile phase, temperature) can be used as an identifying characteristic of the compound.
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Analogues
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for determining the solid-state structures of its derivatives and analogues. The resulting crystal structure provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. This information is crucial for understanding the compound's physical and chemical properties. To date, the specific crystal structure of this compound has not been reported in publicly available databases.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship necessitates the development of sustainable and green synthetic routes for valuable compounds like Ethyl 2-(4-cyanophenyl)-3-oxobutanoate. Future research in this area will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising approach is the use of biocatalysts , such as enzymes, to carry out key synthetic steps. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. researchgate.netnih.gov For the synthesis of this compound, research could focus on identifying or engineering enzymes capable of catalyzing the Claisen condensation between an appropriate ethyl acetate (B1210297) equivalent and a derivative of 4-cyanophenylacetic acid. The use of whole-cell biocatalysts could further simplify the process by providing in-situ cofactor regeneration. nih.gov
The exploration of green solvents is another critical aspect of sustainable synthesis. arkat-usa.org Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents can significantly reduce the environmental impact of the synthesis. For instance, performing the key condensation reactions in water, potentially with the aid of surfactants or phase-transfer catalysts, would be a significant step towards a more sustainable process. researchgate.net
Furthermore, the principles of atom economy will guide the design of new synthetic routes. This involves maximizing the incorporation of all materials used in the process into the final product. Methodologies like one-pot reactions and tandem or cascade reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, are highly desirable. arkat-usa.org
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Biocatalysis | Enzymatic Claisen condensation | High selectivity, mild reaction conditions, reduced byproducts. researchgate.netnih.gov |
| Green Solvents | Water-based or solvent-free reactions | Reduced toxicity and environmental pollution. arkat-usa.orgresearchgate.net |
| Atom Economy | One-pot synthesis, cascade reactions | Minimized waste, increased efficiency. arkat-usa.org |
| Renewable Feedstocks | Bio-derived starting materials | Reduced reliance on fossil fuels. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is paramount for improving the efficiency, selectivity, and scope of the synthesis of this compound. Research in this domain is expected to focus on both homogeneous and heterogeneous catalysis, with an emphasis on catalyst recyclability and performance under mild conditions.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. acs.orgresearchgate.net Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, could be employed to achieve enantioselective synthesis of chiral analogues of this compound. nih.gov This is particularly relevant for applications in medicinal chemistry where specific stereoisomers are often required for biological activity.
The use of solid acid catalysts presents another promising avenue. researchgate.net These materials, which can include zeolites, clays, and functionalized mesoporous silica, can replace traditional homogeneous acid catalysts like sulfuric acid, offering advantages such as ease of separation, recyclability, and reduced corrosion. researchgate.net Research could focus on developing solid acid catalysts with tailored acidity and porosity to optimize the Claisen or Knoevenagel condensation steps in the synthesis.
Furthermore, nanocatalysis offers the potential for highly active and selective catalytic systems due to the high surface-area-to-volume ratio of nanoparticles. mdpi.com Magnetic nanoparticles, for instance, can be functionalized with catalytic moieties and easily recovered from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling.
| Catalyst Type | Potential Reaction | Advantages |
| Organocatalysts | Asymmetric Claisen/Knoevenagel condensation | Metal-free, enantioselectivity. acs.orgresearchgate.netnih.gov |
| Solid Acid Catalysts | Claisen condensation | Recyclability, reduced corrosion, ease of separation. researchgate.net |
| Nanocatalysts | Various catalytic steps | High activity, selectivity, and recyclability. mdpi.com |
| Dual Catalysis Systems | Tandem or cascade reactions | Increased efficiency, synthesis of complex molecules. researchgate.net |
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. In the context of this compound, computational approaches can be used to design next-generation analogues with enhanced biological activity, improved material properties, or optimized synthetic accessibility.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of a series of analogues and their biological activity. mdpi.com By developing robust QSAR models, it is possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound analogues to specific biological targets, such as enzymes or receptors. nih.govnih.gov This information is crucial for the design of potent and selective inhibitors or modulators for therapeutic applications. The combination of molecular docking with machine learning techniques can further enhance the accuracy of these predictions. rsc.org
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of the molecule and its analogues. Understanding the conformational landscape is important for predicting how these molecules will interact with their environment, be it a biological target or a material matrix.
| Computational Method | Application | Outcome |
| QSAR | Predicting biological activity | Prioritization of synthetic targets. mdpi.com |
| Molecular Docking | Predicting binding to biological targets | Design of potent and selective inhibitors. nih.govnih.govrsc.org |
| Molecular Dynamics | Analyzing conformational flexibility | Understanding molecular interactions. |
Applications in Emerging Fields of Chemical Science
The unique structural features of this compound make it a promising candidate for applications in various emerging fields of chemical science.
In materials science , the cyanophenyl group can participate in π-π stacking interactions, making analogues of this compound interesting for the development of organic electronic materials. researchgate.net The β-keto ester moiety can be used as a handle for further functionalization or for the synthesis of polymers with specific properties. Research could explore the incorporation of this scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of covalent organic frameworks (COFs). nih.gov
In the field of medicinal chemistry , the cyanophenyl group is a common motif in many bioactive molecules, and the β-keto ester can serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Future research could focus on the synthesis and biological evaluation of libraries of compounds derived from this compound as potential enzyme inhibitors, receptor antagonists, or antimicrobial agents. nih.gov
The development of novel chemosensors is another area where this compound could find application. The electronic properties of the cyanophenyl group can be modulated by the binding of specific analytes, leading to a change in the spectroscopic properties of the molecule, such as fluorescence or absorbance. This could be exploited for the detection of metal ions, anions, or biologically relevant molecules.
Strategies for Overcoming Synthetic Challenges (e.g., Steric Hindrance, Conformational Flexibility)
The synthesis of this compound and its analogues may present certain challenges, such as steric hindrance and conformational flexibility, which can affect reaction yields and selectivity.
Steric hindrance can be a significant issue, particularly when introducing bulky substituents at the α- or γ-positions of the β-keto ester. researchgate.net To overcome this, researchers can explore the use of more reactive reagents, higher reaction temperatures, or catalysts that are less sensitive to steric bulk. For instance, the use of highly active organometallic reagents or the application of microwave irradiation could help to overcome steric barriers.
Conformational flexibility can also influence the outcome of stereoselective reactions. libretexts.org The molecule can exist in different conformations, and controlling which conformation reacts is key to achieving high stereoselectivity. Strategies to address this include the use of rigidifying elements in the catalyst or substrate, or performing reactions at low temperatures to favor a specific conformation. Computational studies can also be valuable in understanding the conformational preferences of the molecule and designing strategies to control its reactivity.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2-(4-cyanophenyl)-3-oxobutanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, hydrazone derivatives of similar 3-oxobutanoate esters are prepared by reacting ethyl acetoacetate with arylhydrazines under acidic conditions (e.g., acetic acid) at 60–80°C for 4–6 hours . Catalyst selection (e.g., HCl or H2SO4) and solvent choice (ethanol or methanol) significantly influence yield. Monitoring via TLC and purification by recrystallization (ethanol/water mixtures) are standard. For analogs, microwave-assisted synthesis may reduce reaction times by 30–50% while maintaining yields above 85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : NMR identifies protons on the 4-cyanophenyl group (δ 7.4–7.6 ppm, aromatic), the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), and the β-keto moiety (δ 2.5–2.7 ppm, singlet) .
- IR : Strong carbonyl stretches at 1700–1750 cm (ester and β-keto groups) and a nitrile peak at 2220–2240 cm confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+Na] or [M+H] peaks, with fragmentation patterns aiding structural validation .
Q. How can common side reactions during synthesis (e.g., keto-enol tautomerization) be minimized?
Stabilizing the β-ketoester form requires anhydrous conditions and avoiding prolonged exposure to basic environments. Adding catalytic amounts of HCl or acetic acid during synthesis suppresses enolization. Storage at low temperatures (4°C) in inert solvents (e.g., dichloromethane) further prevents tautomerization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or melting points) for derivatives of this compound?
Discrepancies often arise from solvent effects, impurities, or polymorphic forms. For example, melting points for hydrazone derivatives vary by 2–3°C depending on recrystallization solvents (ethanol vs. acetone) . Cross-validation using multiple techniques (e.g., X-ray crystallography via SHELX ) and standardized reporting conditions (e.g., DMSO-d6 for NMR) enhance reproducibility.
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions or cyclization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the β-keto group as the primary electrophilic site. Molecular docking studies suggest steric hindrance from the 4-cyanophenyl group directs nucleophilic attack to the α-carbon .
Q. What structure-activity relationships (SAR) are observed in biological studies of related 3-oxobutanoate derivatives?
Derivatives with electron-withdrawing groups (e.g., 4-cyano) exhibit enhanced enzyme inhibition. For example, coumarin-linked analogs (e.g., SS-14) show IC values <10 µM against kinases due to improved binding to hydrophobic pockets . Modifying the ester moiety to amides can increase metabolic stability in vivo .
Q. How should researchers handle safety concerns during reactions involving reactive intermediates (e.g., hydrazines or α,β-unsaturated ketones)?
- Use fume hoods and personal protective equipment (PPE) for hydrazine derivatives (potential carcinogens) .
- Quench reactive intermediates (e.g., α,β-unsaturated species) with saturated NaHCO before disposal .
- Monitor exothermic reactions via temperature-controlled setups to prevent thermal runaway .
Methodological Tables
Table 1. Key Synthetic Parameters for Hydrazone Derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | >90% at 80°C |
| Solvent | Ethanol | Higher purity |
| Catalyst | 1% HSO | Faster kinetics |
| Reaction Time | 5 hours | <2% byproducts |
Table 2. Spectral Data Comparison for Selected Derivatives
| Derivative | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| 4-Chlorophenyl | 7.34–7.36 (m, 4H) | 1706 (C=O) |
| 4-Fluorophenyl | 7.09–7.39 (m, 4H) | 1701 (C=O) |
| 4-Trifluoromethyl | 7.40–7.62 (m, 4H) | 1725 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
